molecular formula C7H8ClFN2 B13555814 2-(2-Chloro-5-fluoropyridin-3-YL)ethanamine

2-(2-Chloro-5-fluoropyridin-3-YL)ethanamine

Cat. No.: B13555814
M. Wt: 174.60 g/mol
InChI Key: KUZXPJDBEDUAAP-UHFFFAOYSA-N
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Description

2-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine is an organic compound with the molecular formula C7H8ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine typically involves the reaction of 2-chloro-5-fluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Various amine derivatives.

Scientific Research Applications

2-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

2-(2-chloro-5-fluoropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H8ClFN2/c8-7-5(1-2-10)3-6(9)4-11-7/h3-4H,1-2,10H2

InChI Key

KUZXPJDBEDUAAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CCN)Cl)F

Origin of Product

United States

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